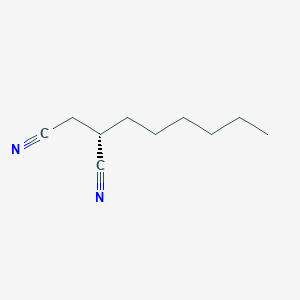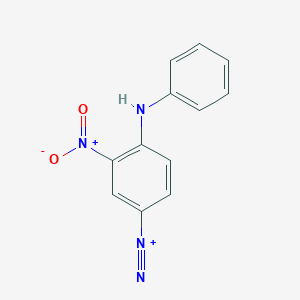![molecular formula C10H18 B12524841 2,3,5-Trimethylbicyclo[2.2.1]heptane CAS No. 681272-35-5](/img/structure/B12524841.png)
2,3,5-Trimethylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethylbicyclo[2.2.1]heptane is a bicyclic hydrocarbon with the molecular formula C10H18. This compound is part of the bicyclo[2.2.1]heptane family, which is characterized by a unique bridged ring structure. The compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylbicyclo[2.2.1]heptane typically involves the catalytic hydrogenation of terpenes. One common method is the hydrogenation of pinene derivatives under high pressure and temperature conditions using a metal catalyst such as palladium or platinum . The reaction proceeds efficiently, yielding the desired bicyclic structure.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for the efficient and large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine, leading to the formation of halogenated derivatives.
Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound .
Scientific Research Applications
2,3,5-Trimethylbicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,3,5-Trimethylbicyclo[2.2.1]heptane exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives may act on specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-:
Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-: Another closely related compound, differing in the methyl group positions.
Uniqueness: 2,3,5-Trimethylbicyclo[2.2.1]heptane is unique due to its specific methyl group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
681272-35-5 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
2,3,5-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18/c1-6-4-9-5-10(6)8(3)7(9)2/h6-10H,4-5H2,1-3H3 |
InChI Key |
LFFRHZAGVMODPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC1C(C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12524760.png)
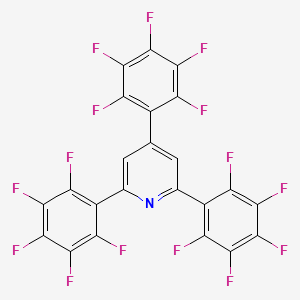
![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)

![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
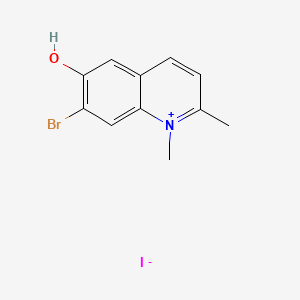
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
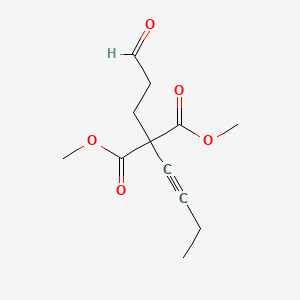
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)

